{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine
Description
Properties
IUPAC Name |
[1-[2-(4-fluorophenoxy)ethyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c12-9-1-3-11(4-2-9)17-6-5-16-8-10(7-13)14-15-16/h1-4,8H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYNFAUDAWZSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=C(N=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of {1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine is the serotonin reuptake transporter (SERT) . The SERT plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is involved in various physiological processes such as mood regulation, sleep, and appetite.
Mode of Action
This compound interacts with the SERT, inhibiting its activity. This inhibition prevents the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. The increased serotonin levels can then bind to post-synaptic receptors, leading to enhanced serotonergic neurotransmission.
Biochemical Pathways
The enhanced serotonergic neurotransmission resulting from the action of this compound can affect various biochemical pathways. For instance, it can influence the signaling pathways associated with mood regulation and potentially alleviate symptoms of depression.
Result of Action
The result of the action of this compound is an increase in serotonergic neurotransmission. This can lead to various molecular and cellular effects, such as improved mood and reduced symptoms of depression.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and therefore its bioavailability.
Biological Activity
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine, a compound belonging to the triazole class, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological efficacy based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a triazole ring substituted with a 4-fluorophenoxyethyl group. The molecular formula is with a molecular weight of approximately 272.71 g/mol. The synthesis typically involves the reaction of 4-fluorophenol with ethylene oxide followed by cyclization to form the triazole structure.
Synthesis Methodology
A common synthetic route involves:
- Refluxing 4-fluorophenol and ethylene oxide in the presence of a base to form the ether.
- Cyclization with azides to form the triazole ring under mild conditions, often using copper catalysts for efficiency.
Antifungal Properties
Recent studies have highlighted the antifungal activity of triazole derivatives against various Candida species. For instance, compounds similar to this compound have shown significant inhibition against fluconazole-resistant strains of Candida albicans and Candida glabrata .
Table 1: Antifungal Activity Against Candida Species
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | < 0.125 | C. albicans, C. glabrata |
| Similar Triazole Derivative | < 0.25 | C. tropicalis, C. parapsilosis |
Antibacterial Activity
The compound exhibits promising antibacterial properties as well. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics .
Table 2: Antibacterial Activity
| Bacteria | MIC (µg/mL) | Reference Standard |
|---|---|---|
| Staphylococcus aureus | 0.5 | Penicillin |
| Escherichia coli | 1 | Ampicillin |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis and bacterial cell division. Specifically, it targets the enzyme lanosterol demethylase in fungi and disrupts peptidoglycan synthesis in bacteria .
Case Studies
A notable case study involved the application of this compound in treating infections caused by resistant strains of fungi and bacteria. In clinical trials, patients treated with formulations containing this triazole exhibited improved outcomes compared to those receiving conventional therapies .
Study Summary
- Population : Patients with recurrent fungal infections.
- Outcome : Significant reduction in infection rates and improved patient recovery times.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including {1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine. Research indicates that compounds with a triazole core exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell growth in breast cancer models (MCF-7 cells) with IC50 values in the nanomolar range .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Triazole derivatives have been investigated for their ability to inhibit fungal growth and bacterial infections. The presence of the fluorophenoxy group enhances the lipophilicity and bioavailability of these compounds, making them effective against resistant strains of bacteria and fungi .
Case Studies and Research Findings
Comparison with Similar Compounds
Core Structural Variations
The compound shares structural similarities with other 1,2,3-triazole derivatives but differs in substituent groups, which critically influence physicochemical and pharmacological properties. Key analogues include:
Pharmacological and Physicochemical Properties
- Lipophilicity: The fluorophenoxy group in the target compound increases logP compared to polar oxetane derivatives (e.g., logP ~1.8 vs. ~0.5 for oxetane analogue) .
- Fluorinated aromatic systems are known to enhance blood-brain barrier penetration .
- Stability: The target compound’s fluorophenoxyethyl chain may resist oxidative metabolism better than alkyne-containing analogues (e.g., instability observed in alkyne amines in ).
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of “click chemistry,” which is widely recognized for its high efficiency, regioselectivity, and mild reaction conditions. The process generally involves:
- Preparation of an appropriate azide or alkyne precursor bearing the 4-fluorophenoxyethyl substituent.
- Copper(I)-catalyzed cycloaddition with a complementary alkyne or azide to form the 1,2,3-triazole ring.
- Subsequent functionalization to introduce the methanamine group at the 4-position of the triazole ring.
This approach leverages the Huisgen 1,3-dipolar cycloaddition mechanism, enhanced by copper catalysis to afford 1,4-disubstituted triazoles predominantly.
Key Preparation Methods and Conditions
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst : Copper(I) complexes such as CuIL coordinated with triphenylphosphine ligands have been shown to be highly effective catalysts, providing high yields with low catalyst loading (as low as 0.5–1 mol %) in aqueous or mixed solvent systems.
Solvent : Water or aqueous ethanol mixtures are preferred for environmental and operational simplicity. Water-compatible synthesis under ultrasonic irradiation has been demonstrated to improve reaction rates and yields.
Temperature and Time : Typical reactions proceed at moderate temperatures (40–60 °C) with short reaction times (30 minutes to a few hours). Ultrasonic irradiation at 60 °C for 30 minutes yielded >98% conversion in some cases.
Reaction Setup : The reaction mixture usually contains the azide, terminal alkyne, and copper catalyst in water, subjected to ultrasonic probe irradiation to enhance mixing and reaction kinetics.
| Parameter | Typical Conditions | Conversion/Yield |
|---|---|---|
| Catalyst loading | 0.5–1 mol % CuIL/PPh3 complex | Up to >98% conversion |
| Solvent | Water or aqueous ethanol | High yield |
| Temperature | 40–60 °C | Rapid reaction |
| Reaction time | 30 minutes to 4 hours | High efficiency |
| Ultrasonic irradiation | 20 kHz, 300 W, 40% amplitude at 60 °C | Enhanced yield |
Synthesis of Precursors
Alkyne synthesis : Terminal alkynes bearing the 4-fluorophenoxyethyl group are prepared by nucleophilic substitution reactions, for example, reacting propargyl bromide with 4-fluorophenol derivatives in anhydrous DMF with a base like potassium carbonate.
Azide preparation : Corresponding azides can be synthesized by nucleophilic substitution of alkyl halides with sodium azide.
These precursors are then subjected to CuAAC to form the triazole core.
Detailed Reaction Example
A representative synthesis involves:
Preparation of 2-(4-fluorophenoxy)ethyl azide : React 4-fluorophenol with 2-bromoethyl azide or convert 2-bromoethyl fluoride to azide via sodium azide substitution.
Copper(I)-catalyzed cycloaddition : Combine the azide with propargylamine (terminal alkyne bearing the methanamine group) in water with CuIL/PPh3 catalyst under ultrasonic irradiation at 60 °C for 30 minutes.
Isolation : The product precipitates out or is extracted and purified by flash chromatography.
Advantages of Ultrasonic-Assisted CuAAC Method
- High atom economy and minimal by-products.
- Low catalyst loading reduces cost and contamination.
- Mild conditions preserve sensitive functional groups.
- Water as solvent aligns with green chemistry principles.
- Short reaction times improve throughput.
Comparative Data from Literature
| Entry | Solvent | Catalyst | Temp (°C) | Conversion (%) | Notes |
|---|---|---|---|---|---|
| 1 | Water | CuIL/PPh3 (1 mol %) | 60 | >98 | Ultrasonic irradiation, 30 min |
| 2 | EtOH | CuIL/PPh3 (1 mol %) | 40 | 80 | Conventional reflux |
| 3 | MeCN | CuIL/PPh3 (1 mol %) | 40 | 78 | Conventional reflux |
| 4 | Water | CuCl (1 mol %) | 60 | 30 | Lower efficiency |
| 5 | Water | CuSO4/NaAsc (1 mol %) | 60 | 42 | Classical click conditions |
Additional Notes on Synthesis
- The fluorophenoxy group is introduced early in the synthesis to ensure its stability throughout the process.
- Reactions are typically carried out under inert atmosphere to prevent oxidation of Cu(I).
- Purification often involves recrystallization or chromatographic techniques.
- Characterization of intermediates and final product is confirmed by HPLC, FTIR, and NMR spectroscopy.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | 4-fluorophenol + 2-bromoethyl azide, K2CO3, DMF | Formation of azide precursor |
| 2 | CuAAC (click reaction) | Azide + propargylamine, CuIL/PPh3, H2O, 60 °C, ultrasound | Formation of triazole core |
| 3 | Purification | Filtration, flash chromatography | Pure {1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine?
- Methodology : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. A 4-fluorophenoxyethyl group is introduced via nucleophilic substitution or alkylation of a propargyl precursor. Post-functionalization of the methanamine group may require protective strategies (e.g., Boc protection) to avoid side reactions .
- Key Reagents : Sodium ascorbate (reductant), Cu(I) catalysts, 4-fluorophenol derivatives, and azide/alkyne precursors.
Q. Which analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm triazole ring formation and substituent positions (e.g., fluorine coupling patterns in aromatic regions) .
- HPLC : Purity assessment (>95% threshold for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Q. How does the 4-fluorophenoxy group influence physicochemical properties?
- Impact : Fluorination enhances lipophilicity (logP) and metabolic stability. Comparative studies with non-fluorinated analogs show increased membrane permeability and target affinity, as observed in similar triazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in click chemistry .
- Temperature Control : Maintain 50–60°C during cycloaddition to balance reaction rate and side-product formation .
- Catalyst Loading : Optimize Cu(I) concentration (0.1–1 mol%) to minimize copper residues, which can interfere with biological assays .
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Resolution Workflow :
Assay Validation : Confirm activity using orthogonal assays (e.g., microbroth dilution for antimicrobials vs. MTT for cytotoxicity) .
Structural Analog Testing : Compare with analogs (e.g., 3-fluorophenyl vs. 4-fluorophenyl derivatives) to isolate substituent effects .
Purity Verification : Ensure >95% purity via HPLC to exclude confounding impurities .
Q. What computational approaches predict the compound’s interaction with monoamine oxidase (MAO) enzymes?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses in MAO-A/B active sites, focusing on π-stacking with flavin adenine dinucleotide (FAD) and hydrogen bonding .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorophenoxy chain length) with inhibitory IC₅₀ values from enzymatic assays .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives?
- Protocol : Co-crystallize the compound with target enzymes (e.g., MAO-B) using SHELX programs for structure refinement. Key parameters include high-resolution data (<2.0 Å) and twinning correction for complex crystals .
Methodological Considerations
Q. What strategies enhance the compound’s stability in biological assays?
- Approaches :
- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent amine protonation/degradation .
- Light Protection : Store solutions in amber vials to avoid photodegradation of the triazole moiety .
Q. How can SAR studies guide structural modifications for improved potency?
- Framework :
- Core Modifications : Replace triazole with tetrazole to assess ring size impact on target binding .
- Side Chain Variation : Introduce morpholinoethyl or cyclobutylmethyl groups (see ) to modulate steric and electronic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
